![molecular formula C25H18F3N3 B2523663 1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-78-8](/img/structure/B2523663.png)
1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are widely used in medicinal chemistry due to their biological activity .
Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . The specific reactions that your compound can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound, often making trifluoromethyl-substituted compounds strong acids .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline, focusing on six unique applications:
Pharmaceutical Development
1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline: has shown potential in pharmaceutical research due to its unique structural properties. It can be used as a scaffold for developing new drugs, particularly in targeting specific enzymes or receptors involved in various diseases. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for drug design .
Cancer Research
In cancer research, this compound has been investigated for its potential anti-cancer properties. Its ability to inhibit certain kinases and interfere with cell signaling pathways makes it a valuable tool in studying cancer cell proliferation and apoptosis. Researchers are exploring its use in developing targeted therapies for various types of cancer .
Neurodegenerative Disease Studies
The compound’s structure allows it to interact with neurological targets, making it useful in studying neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It can be used to develop molecules that modulate neurotransmitter systems or inhibit the aggregation of misfolded proteins, which are common in these diseases .
Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on their structure and the biological target. Some quinoline derivatives have been found to exhibit antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases .
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3/c1-15-8-10-19(12-16(15)2)31-24-20-11-9-18(25(26,27)28)13-22(20)29-14-21(24)23(30-31)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNZRZVIZRQWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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